molecular formula C17H23N5O2 B4506531 N-(2-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-(2-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B4506531
M. Wt: 329.4 g/mol
InChI Key: LNIIVPMKGORFCB-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a synthetic organic compound with potential applications in medicinal chemistry. It features a complex structure that includes a methoxyphenyl group, a tetrazole ring, and a cyclohexylacetamide moiety. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multiple steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Cyclohexylacetamide Formation: The cyclohexyl group can be introduced via a Grignard reaction, followed by acylation to form the acetamide.

    Coupling Reactions: The final step involves coupling the methoxyphenyl group with the tetrazole-containing cyclohexylacetamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods: Industrial production may involve optimizing these steps for scale, including the use of continuous flow reactors for safer handling of reactive intermediates and the use of automated synthesis platforms to increase yield and purity.

Types of Reactions:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group under strong oxidizing conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups via nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic aromatic substitution.

Major Products:

    Oxidation: Formation of 2-hydroxyphenyl or 2-formylphenyl derivatives.

    Reduction: Formation of N-(2-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]amine.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for designing new drugs, particularly those targeting specific receptors or enzymes.

    Biological Studies: Investigating its effects on cellular pathways and its potential as a therapeutic agent.

    Industrial Chemistry:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is not fully understood but may involve:

    Molecular Targets: Binding to specific receptors or enzymes, potentially modulating their activity.

    Pathways Involved: Could influence signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with biological molecules.

Comparison with Similar Compounds

    N-(2-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]amine: A reduced form with an amine group instead of an amide.

    N-(2-hydroxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide: An oxidized form with a hydroxyl group.

Uniqueness:

  • The presence of both a tetrazole ring and a cyclohexylacetamide moiety makes N-(2-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide unique, potentially offering a distinct profile of biological activity compared to its analogs.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-24-15-8-4-3-7-14(15)19-16(23)11-17(9-5-2-6-10-17)12-22-13-18-20-21-22/h3-4,7-8,13H,2,5-6,9-12H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIIVPMKGORFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CC2(CCCCC2)CN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methoxyphenyl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
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